molecular formula C8H19ClN2OS B1252391 Prothiocarb hydrochloride CAS No. 19622-19-6

Prothiocarb hydrochloride

Cat. No. B1252391
CAS RN: 19622-19-6
M. Wt: 226.77 g/mol
InChI Key: NMFAMPYSJHIYMR-UHFFFAOYSA-N
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Description

Prothiocarb Hydrochloride is a chemical compound identified as S-ethyl-N-(3-dimethylaminopropyl) thiocarbamic acid hydrochloride. It is primarily recognized for its fungicidal properties against a variety of Oomycetes, including Peronosporales like Pythium and Phytophthora, Leptomitales such as Apodachlya punctata, and certain Saprolegniales species. Its fungitoxicity can be attributed to both the intact prothiocarb molecule and, for some Saprolegniales, to ethyl mercaptan released from prothiocarb (Kerkenaar & Kaars Sijpesteijn, 2009).

Synthesis Analysis

The synthesis of Prothiocarb involves its labeled form, N-(3-dimethylaminopropyl-(1-14C))-thiocarbamic acid-S-ethyl ester hydrochloride, which has been studied for its behavior in plant and soil environments. The half-life of Prothiocarb in soil and its transformation into various metabolites, including N, N-dimethyl propane-1, 3-diamine and diethyl disulphide, indicate a complex synthesis and degradation pathway (Iwan, Hertel, & Radzuweit, 2009).

Molecular Structure Analysis

The molecular structure of Prothiocarb is crucial for its action as a fungicide. Its efficacy against different fungi species highlights the significance of its molecular arrangement, although the specific details of its structure are not directly provided in the retrieved research. The synthesis and characterization of related polythiocarbonates and their molecular structures, including polymerization processes, offer insight into the chemical framework that could be relevant to Prothiocarb's structure (Tagle, Diaz, & Salas, 1989).

Chemical Reactions and Properties

Prothiocarb undergoes several chemical reactions, as evident in its transformation in soil and plants. It produces several metabolites through hydrolysis and other reactions, which are significant for understanding its fungicidal action and environmental fate. These transformations highlight its complex chemical properties and interactions in different mediums (Iwan, Hertel, & Radzuweit, 2009).

Physical Properties Analysis

While specific details on the physical properties of Prothiocarb Hydrochloride are not explicitly provided in the literature reviewed, the properties of similar compounds, including their synthesis, molecular weights, and polymerization behavior, can offer insights into the physical characteristics that might be expected from Prothiocarb (Tagle, Diaz, & Riveros, 1986).

Chemical Properties Analysis

The chemical behavior of Prothiocarb, including its degradation and the formation of metabolites in environmental settings, reflects its chemical properties. The half-life and transformation products in soil and plants suggest its stability and reactivity under various conditions. These chemical properties are crucial for understanding its mode of action and environmental impact (Iwan, Hertel, & Radzuweit, 2009).

Scientific Research Applications

Mode of Action in Fungicides

Prothiocarb hydrochloride, identified as S-ethyl-N-(3-dimethylaminopropyl) thiocarbamic acid hydrochloride, demonstrates effectiveness as a fungicide against various Oomycetes. It exhibits dual modes of action; one involves the entire prothiocarb molecule combating pathogens like Pythium, Phytophthora, Apodachlya punctata, Aphanomyces species, and Dictyuchus sterilis. For some Saprolegniales, including Achlya radiosa and Saprolegnia megasperma, its fungitoxicity is attributed to ethyl mercaptan released from prothiocarb (Kerkenaar & Kaars Sijpesteijn, 2009).

Transformation in Plant and Soil

Research on the behavior of 14C-labelled prothiocarb in soil and tomato plants revealed distinct metabolic pathways. In soil, it demonstrated a half-life varying from 59 to 144 days depending on organic matter content and acidity. Notable metabolites included N, N-dimethyl propane-1, 3-diamine and diethyl disulphide. In tomatoes, the primary conversion product was N, N-dimethylpropane-1, 3-diamine, suggesting the unchanged compound as the transport form within the plant (Iwan, Hertel, & Radzuweit, 2009).

Antiandrogenic Effects of Pesticides

A study examining mixture effects of five pesticides, including prochloraz and methiocarb, revealed antiandrogenic effects in vitro and in vivo. This mixture caused significant changes in organ weights and gene expression in rats, indicating additive effects of the compounds. Although prochloraz wasn't specifically prothiocarb hydrochloride, its inclusion in this study provides insights into the broader category of thiocarbamate pesticides (Birkhøj et al., 2004).

Residue in Greenhouse Crops

The diminution of methiocarb, among other pesticides, in greenhouse crops was studied, focusing on metabolites like methiocarb sulfoxide and methiocarb sulfone. This research highlights the importance of understanding pesticide residues in agricultural contexts, which can have implications for food safety and environmental health (Torres et al., 2002).

Safety And Hazards

Prothiocarb hydrochloride is a chemical that should be handled with care. It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment, including chemical impermeable gloves, is recommended .

properties

IUPAC Name

S-ethyl N-[3-(dimethylamino)propyl]carbamothioate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2OS.ClH/c1-4-12-8(11)9-6-5-7-10(2)3;/h4-7H2,1-3H3,(H,9,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMFAMPYSJHIYMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC(=O)NCCCN(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

19622-08-3 (Parent)
Record name Prothiocarb hydrochloride [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019622196
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

226.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Prothiocarb hydrochloride

CAS RN

19622-19-6
Record name Prothiocarb
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19622-19-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Prothiocarb hydrochloride [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019622196
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-ethyl N-(dimethylaminopropyl)thiocarbamate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.252
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROTHIOCARB HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1S4A9PHG13
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
TH Staub, A Hubele - Insektizide· Bakterizide· Oomyceten …, 2013 - books.google.com
… Prothiocarb hydrochloride is transported apoplastically in plants [126, 129]; no evidence has been found for symplastic transport [130] nor for degradation in bean plants. Though …
Number of citations: 0 books.google.com
A Guldemond, P Leendertse, J van Beek, E Hoftijser… - 2018 - pure.knaw.nl
In het voorjaar van 2018 (b) leken veel jonge mezen in het nest dood te gaan. Tegelijkertijd waren er veel buxusmotten, die soms chemisch werden bestreden. Er werd een mogelijke …
Number of citations: 13 pure.knaw.nl
J Rietdijk, ST van Scheltinga, K Baken, D Harmsen… - 2016 - library.wur.nl
Het doel van dit onderzoek was het beantwoorden van de vraag in hoeverre de kwaliteit van geloosd spuiwater met gewasbeschermingsmiddelen verbetert door het toepassen van (…
Number of citations: 7 library.wur.nl

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